Emodin Triacetate

描述

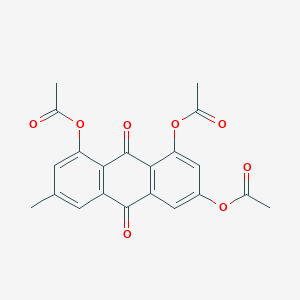

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPRUQJQDGWKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321817 | |

| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-60-0 | |

| Record name | 1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6030-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Emodin Triacetate

Synthetic Methodologies for Emodin (B1671224) Triacetate

The primary route to obtaining emodin triacetate is through the acetylation of emodin. This process involves the introduction of acetyl groups to the hydroxyl moieties of the emodin molecule.

Direct Acetylation Procedures of Emodin

The direct acetylation of emodin is a common and effective method for the synthesis of this compound. This reaction typically involves treating emodin with an acetylating agent in the presence of a catalyst or a basic solvent.

One established method involves the use of acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the solvent and catalyst. In a typical procedure, emodin is refluxed with a mixture of anhydrous pyridine and acetic anhydride. sci-hub.st The reaction mixture is then processed by pouring it into ice water, which causes the precipitation of the yellow this compound product. sci-hub.st

Another approach utilizes a strong acid as a catalyst. For instance, emodin can be suspended in acetic anhydride with a few drops of concentrated sulfuric acid and refluxed for a short period. ias.ac.inias.ac.inrsc.org After cooling, the mixture is poured over crushed ice to precipitate the product, which is then filtered, washed, and dried. ias.ac.inias.ac.in This method has been reported to yield this compound as yellow needles upon crystallization from ethyl acetate (B1210297). ias.ac.inias.ac.in

Table 1: Comparison of Direct Acetylation Methods for this compound Synthesis

| Method | Acetylating Agent | Solvent/Catalyst | Reaction Conditions | Product Form |

| Method 1 | Acetic Anhydride | Pyridine | Reflux | Yellow Precipitate |

| Method 2 | Acetic Anhydride | Concentrated Sulfuric Acid | Reflux | Yellow Needles |

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of this compound synthesis can be influenced by various reaction parameters. While detailed optimization studies are not extensively documented in the provided context, general principles of organic synthesis suggest that factors such as reaction time, temperature, and the ratio of reactants and catalysts are critical.

For the pyridine-catalyzed method, the reaction is often allowed to proceed overnight at room temperature after an initial reflux period, suggesting that a longer reaction time may be beneficial for completion. sci-hub.st In the sulfuric acid-catalyzed method, a brief reflux is employed, indicating a faster reaction rate due to the strong acid catalyst. ias.ac.inias.ac.inrsc.org The choice between these methods may depend on the desired reaction speed and the sensitivity of the starting material to harsh acidic conditions. Further optimization could involve a systematic study of the molar ratios of emodin to acetic anhydride and the concentration of the catalyst to maximize the yield and purity of this compound.

Structural Elucidation Methodologies for this compound

The confirmation of the successful synthesis of this compound and the determination of its precise chemical structure rely on a combination of modern spectroscopic techniques.

The structure of this compound is primarily elucidated using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For instance, the IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl groups, which differ from the hydroxyl group absorptions in the parent emodin molecule. rsc.org

Mass spectrometry (MS) is another crucial tool used to determine the molecular weight of the synthesized compound, confirming the addition of three acetyl groups to the emodin structure. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

In some cases, the structure of derivatives like this compound has been confirmed through detailed 13C NMR spectral analysis. zenodo.org These comprehensive spectroscopic analyses, often in combination, provide unambiguous evidence for the structure of this compound. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H NMR | Disappearance of phenolic proton signals and appearance of signals for acetoxy protons. sci-hub.st |

| ¹³C NMR | Shifts in carbon signals corresponding to the acetylated hydroxyl groups and the presence of carbonyl carbons from the acetyl groups. zenodo.org |

| IR Spectroscopy | Presence of characteristic ester carbonyl stretching frequencies. rsc.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound, confirming the addition of three acetyl groups. researchgate.net |

Emodin Triacetate As a Precursor for Advanced Chemical Synthesis

Derivatization Strategies Utilizing Emodin (B1671224) Triacetate

The strategic derivatization of emodin triacetate allows for the introduction of new functional groups, which can significantly alter the molecule's properties. Key strategies include halogenation, oxidation, and reduction reactions.

The methyl group of this compound is susceptible to halogenation, a key step for further functionalization. A notable example is the synthesis of ω,ω'-dibromomethylthis compound. This intermediate is prepared through the bromination of 1,3,8-triacetylemodin (this compound) using N-bromosuccinimide (NBS). biocrick.comnih.govchemfaces.com This dibrominated compound serves as a crucial building block for introducing other functionalities. biocrick.comnih.govchemfaces.com

For instance, the ω-bromo derivative of this compound can be converted to the tetra-acetate of citreorosein (B13863) by treatment with silver acetate (B1210297) and acetic anhydride (B1165640). ias.ac.inias.ac.in This method has proven to be a convenient route for the synthesis of citreorosein and related compounds. ias.ac.inias.ac.in Research has also explored the regioselective synthesis of chlorinated emodin derivatives, highlighting the versatility of halogenation in modifying the emodin scaffold. researchgate.net

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding emodic acid derivatives. One synthetic route involves the oxidation of this compound with chromium trioxide in the presence of glacial acetic acid and acetic anhydride to produce 1,3,8-triacetylemodic acid. nih.goviomcworld.com This protected carboxylic acid can then be hydrolyzed to emodic acid. nih.gov The conversion of carboxylic acids from other functional groups, such as aldehydes or alcohols, is a fundamental transformation in organic chemistry, often employing oxidizing agents like CrO3 or KMnO4. brussels-scientific.comscribd.com

Reduction reactions offer another avenue for derivatizing this compound. For example, 1,3,8-triacetylemodic acid can be reduced with borane-methyl sulfide (B99878) in tetrahydrofuran (B95107) to yield 1,3,8-triacetyl-ω-hydroxyemodin. nih.gov This introduces a hydroxyl group at the methyl position, creating a hydroxy-emodin derivative. The reduction of emodin and citreorosein themselves using tin(II) chloride in a mixture of acetic acid and hydrochloric acid has been shown to produce the corresponding anthrones in high yields. biocrick.comnih.govchemfaces.com

This compound intermediates are pivotal in the synthesis of other important emodin derivatives like emodin carbaldehyde and citreorosein. A key intermediate, ω,ω'-dibromomethylthis compound, is instrumental in a new procedure for preparing both emodin carbaldehyde and citreorosein. biocrick.comnih.govchemfaces.com The synthesis of citreorosein can be accomplished by reacting the ω-bromo derivative of this compound with silver acetate and acetic anhydride to form citreorosein tetra-acetate, which is then hydrolyzed. ias.ac.inias.ac.in

Reduction Reactions to Hydroxy-Emodin Triacetate Derivatives

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold

The this compound scaffold provides a foundation for the design and synthesis of hybrid molecules, where it is combined with other bioactive moieties to create novel compounds with potentially enhanced or synergistic properties. rsc.org

The strategy of creating hybrid molecules involves covalently linking the emodin scaffold to other pharmacologically active entities. rsc.org This approach, known as conjugation chemistry, aims to improve the pharmacokinetic properties of emodin or to introduce complementary biological activities. rsc.orgnih.gov For example, emodin has been conjugated with diphenylmethylpiperazine derivatives and polyamines to create new hybrid molecules. rsc.org The conjugation of bioactive molecules to peptides is also a recognized strategy for developing new therapeutic leads with improved characteristics. nih.gov

Research has demonstrated the synthesis of two series of hybrid molecules where an emodin skeleton is linked to either a diphenylmethylpiperazine moiety or an alkyl polyamine. rsc.org In one series, the linker is attached at the C3 position of the emodin residue, while in another, a polyamine substituent is attached at the C4 position. researchgate.net These hybrid molecules, termed "emoxyzines" and "emodin-PA," have been synthesized and evaluated for biological activity. rsc.org

This compound, the acetylated form of the naturally occurring anthraquinone (B42736) emodin, serves as a pivotal precursor in the realm of advanced chemical synthesis. The strategic acetylation of emodin's three hydroxyl groups to form this compound is a critical initial step that facilitates a range of subsequent chemical modifications. This process of acetylation effectively protects the reactive hydroxyl groups, thereby enabling chemists to selectively target other positions on the emodin scaffold for functionalization. This control is paramount for the rational design and synthesis of novel emodin derivatives with tailored properties.

The utility of this compound as a synthetic intermediate is demonstrated in the preparation of various complex molecules. For instance, it is a key starting material for producing emodin derivatives with modified side chains. One notable transformation involves the oxidation of the methyl group at position 6. By first protecting the hydroxyl groups as acetates, the methyl group of this compound can be selectively oxidized using reagents like chromium trioxide in the presence of glacial acetic acid and acetic anhydride to yield the corresponding carboxylic acid derivative. iomcworld.com This acid can then serve as a handle for further conjugation.

Furthermore, this compound is instrumental in reactions involving the modification of the aromatic rings. A significant example is its use in the synthesis of ω,ω'-dibromomethylthis compound. This intermediate is prepared through the bromination of 1,3,8-triacetylemodin using N-bromosuccinimide (NBS). nih.gov The resulting dibrominated compound is a versatile building block for introducing various functional groups, leading to the creation of derivatives such as emodin carbaldehyde and citreorosein. nih.gov

The synthesis of emodin-polyamine conjugates also highlights the importance of this compound. In these syntheses, 1,3,8-triacetylemodin is reacted with various polyamines, such as N,N-dimethylethylenediamine or N,N-dimethyldipropylenetriamine. rsc.org This reaction selectively introduces the polyamine side chain at the C4 position of the emodin structure. rsc.org The use of the triacetate form allows for regioselective substitution, which is crucial for structure-activity relationship studies of the final compounds. rsc.org

Linker Chemistry in Derivative Design

Linker chemistry plays a crucial role in the design of emodin-based derivatives, enabling the conjugation of the emodin scaffold to other molecules to create hybrid compounds with enhanced or novel biological activities. The strategic insertion of a linker can influence the solubility, stability, and pharmacokinetic profile of the resulting derivative. Emodin and its precursors, including this compound, have been utilized in the synthesis of such hybrid molecules through various linker strategies. rsc.orgresearchgate.net

One common approach involves the use of flexible linker chains to connect emodin to another pharmacophore. For example, ethoxyethyl linkers have been employed to synthesize "emoxyzine" derivatives, which are hybrid molecules combining an emodin moiety with a norchlorcyclizine moiety. rsc.orgresearchgate.net These linkers are designed to be potentially active and are structurally related to the antihistamine hydroxyzine. researchgate.net The synthesis of these derivatives often involves the reaction of emodin with a linker precursor, such as 1-bromo-2-chloroethane, followed by coupling with the second molecular entity. rsc.orgresearchgate.net

Another significant application of linker chemistry in emodin derivative design is the development of emodin-polyamine conjugates. rsc.org In these molecules, a polyamine side chain is attached to the emodin core, often at the C4 position. rsc.org The choice of a polyamine linker is driven by the biological roles of natural polyamines like spermine (B22157) and spermidine, which are involved in regulating immune cell functions. rsc.orgresearchgate.net The synthesis of these conjugates can be achieved by reacting 2-bromoemodin or 1,3,8-triacetylemodin with a suitable polyamine. rsc.org

Pharmacological Investigations of Emodin Triacetate Derived Compounds

Anti-Cancer Efficacy and Associated Mechanisms

Detailed research findings specifically concerning the anti-cancer efficacy of emodin (B1671224) triacetate are not available. The majority of existing studies focus on the parent compound, emodin.

Specific data on the effects of emodin triacetate-related derivatives on cancer cell proliferation and viability is not available in the current body of scientific literature.

There is a lack of specific research on the induction of apoptosis and cell cycle modulation by this compound derivatives.

Specific studies detailing the inhibition of metastasis and angiogenesis by this compound-derived compounds have not been identified.

There is no specific information available regarding the regulation of the PI3K/AKT/mTOR pathway by this compound derivatives.

Information on the modulation of MAPK/ERK signaling by this compound derivatives is not available in the scientific literature.

NF-κB Pathway Interference

Combination Therapies and Sensitization to Chemotherapy with this compound Derivatives

A significant area of investigation is the use of emodin derivatives to sensitize cancer cells to conventional chemotherapeutic agents. nih.govmdpi.com Emodin has been shown to enhance the efficacy of drugs like cisplatin (B142131), paclitaxel, and vinblastine (B1199706) in various cancer cell lines. ijbs.commdpi.com For example, co-treatment of emodin with cisplatin was found to be beneficial in tumor-bearing rodents. nih.gov In gallbladder carcinoma, emodin demonstrated the ability to overcome chemoresistance to cisplatin in cancer stem-like side population (SP) cells by inhibiting the expression of the ABCG2 efflux pump. nih.gov Similarly, emodin sensitized human ovarian cancer cells to paclitaxel, a phenomenon linked to the reduction of P-glycoprotein, XIAP, and survivin levels. mdpi.com This chemosensitizing effect allows for potentially more effective combination therapies, which can increase therapeutic efficacy while potentially reducing side effects associated with high doses of single-agent chemotherapy. ijbs.com

| Chemotherapeutic Agent | Cancer Type | Observed Sensitizing Effect of Emodin Derivative | Reference |

|---|---|---|---|

| Cisplatin (CDDP) | Gallbladder Carcinoma | Overcomes chemoresistance in SP cells by downregulating ABCG2 expression. | nih.gov |

| Cisplatin (CDDP) | Lung Cancer (A549 cells) | Reverses resistance via regulation of the NF-κB pathway. | ijbs.com |

| Paclitaxel | Ovarian Cancer | Reduces P-glycoprotein, XIAP, and survivin levels. | mdpi.com |

| Vinblastine | Cervical Cancer (HeLa cells) | Enhances cytotoxic effect through induction of apoptosis and mitotic catastrophe. | mdpi.com |

| Doxorubicin | Breast Cancer | Inhibits proliferation in the DNA damage pathway and downregulates AKT1 expression. | nih.gov |

Neuropharmacological Properties of this compound-Derived Compounds

Beyond oncology, this compound-derived compounds have been investigated for their neuropharmacological properties, showing potential as multi-target agents for central nervous system (CNS) disorders. researchgate.netnih.gov The neuroprotective effects are attributed to a range of activities, including anti-inflammatory, antioxidant, and specific enzyme and receptor modulation. nih.govmdpi.comacs.org

Modulation of Central Nervous System Enzyme Activities (e.g., Monoamine Oxidase Inhibition)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the CNS that metabolize neurotransmitters and are prominent targets in the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Emodin and its synthesized derivatives have been evaluated for their ability to inhibit these enzymes. nih.gov While the parent compound emodin shows potent and mixed-type inhibition of MAO-B, its derivatives exhibit varied potency and selectivity. nih.gov Studies on a series of synthesized hydroxylated emodin derivatives revealed that 4-hydroxyemodin and 5-hydroxyemodin (B13141310) were potent inhibitors of both human MAO isoforms, while others showed slight selectivity toward hMAO-B. nih.govnih.gov This modulation of MAO activity highlights a potential therapeutic avenue for conditions associated with neurotransmitter imbalances. nih.gov

| Compound | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Reference |

|---|---|---|---|

| Emodin | >100 | 35.4 | nih.gov |

| 4-Hydroxyemodin | ~20 | ~20 | nih.gov |

| 5-Hydroxyemodin | ~9 | ~9 | nih.gov |

Receptor Ligand Activity (e.g., Vasopressin V1A Receptor Antagonism)

The vasopressin V1A receptor (V1AR) is implicated in various physiological processes, including social behavior, anxiety, and the regulation of blood pressure. researchgate.netmdedge.com Antagonism of this receptor is being explored for therapeutic applications. mdedge.com Research has shown that certain emodin derivatives act as V1AR antagonists. nih.govnih.gov In a cell-based functional assay, 2-hydroxyemodin (B1248385) and 5-hydroxyemodin demonstrated good antagonist effects on the human V1A receptor. nih.govnih.gov Specifically, at a concentration of 50 μM, they inhibited the effect of the agonist arginine vasopressin (AVP) by 61.10% and 50.00%, respectively. nih.govacs.org This activity suggests that emodin-derived compounds could be developed as multi-target ligands that simultaneously inhibit MAO and antagonize V1AR, offering a novel approach for treating CNS disorders. researchgate.netnih.gov

Implications for Neurodegenerative Disease Therapies

The combined effects of MAO inhibition, V1AR antagonism, antioxidant activity, and anti-inflammatory action position this compound-derived compounds as promising candidates for neurodegenerative disease therapies. researchgate.netacs.org Conditions like Alzheimer's and Parkinson's disease are characterized by complex pathologies including oxidative stress, neuroinflammation, protein aggregation (such as β-amyloid and tau), and neuronal loss. nih.govnih.gov Emodin has been shown to alleviate hydrogen peroxide-induced apoptosis and neuroinflammation in neuroblastoma cells by regulating the PI3K/mTOR/GSK3β signaling pathway. nih.gov Furthermore, emodin has been found to mitigate Alzheimer's disease-like features in animal models by reducing β-amyloid production and tau hyperphosphorylation. nih.gov The ability of its derivatives to target multiple facets of neurodegeneration, such as neurotransmitter levels and specific receptor pathways, underscores their potential as disease-modifying agents. researchgate.netacs.org

Anti-Malarial Research Involving this compound Derivatives

The emergence and spread of drug-resistant strains of Plasmodium parasites necessitate the discovery of novel antimalarial agents. Emodin, a naturally occurring anthraquinone (B42736), and its derivatives, including this compound, have been investigated for their potential to address this therapeutic gap.

In Vitro Activity Against Plasmodium Species

A significant body of research has focused on the in vitro evaluation of emodin derivatives against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. In one study, a library of 24 emodin derivatives was synthesized and tested against both a chloroquine-sensitive (Pf3D7) and a chloroquine-resistant (PfK1) strain. iomcworld.comiomcworld.com The parent compound, emodin, displayed modest activity with IC₅₀ values of 16.2 µM and 37 µM against the Pf3D7 and PfK1 strains, respectively. iomcworld.com

This compound (compound 23 in the study) was among the derivatives tested and showed moderate activity against the resistant PfK1 strain, with an IC₅₀ value of 19.09 µM. iomcworld.com However, other modifications to the emodin scaffold yielded compounds with significantly enhanced potency. Notably, a series of C-alkylated Mannich base derivatives exhibited potent antimalarial activity, particularly against the chloroquine-resistant strain. Compounds 17, 18, and 20 in this series were the most active, with IC₅₀ values against the PfK1 strain recorded at 2.28 µM, 2.49 µM, and 2.48 µM, respectively. iomcworld.comiomcworld.com These values are comparable to the activity of the conventional antimalarial drug chloroquine. iomcworld.com

Further research into hybrid molecules has also shown promise. A series of emodin-polyamine (emodin-PA) and emodin-diphenylmethylpiperazine (emoxyzine) conjugates were evaluated against an artemisinin-resistant strain of P. falciparum (F32-ART). rsc.org In this series, the most effective compounds were (R)-emoxyzine-7 and emodin-PA-6, which demonstrated IC₅₀ values of 1.0 µM and 1.2 µM, respectively. rsc.org In contrast, emodin itself was found to be largely inactive in this particular study, with an IC₅₀ value greater than 50 µM. rsc.org

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Emodin | Pf3D7 (Chloroquine-Sensitive) | 16.2 | iomcworld.com |

| Emodin | PfK1 (Chloroquine-Resistant) | 37.0 | iomcworld.com |

| This compound (Compound 23) | PfK1 (Chloroquine-Resistant) | 19.09 | iomcworld.com |

| Mannich Base Derivative (Compound 17) | PfK1 (Chloroquine-Resistant) | 2.28 | iomcworld.com |

| Mannich Base Derivative (Compound 18) | PfK1 (Chloroquine-Resistant) | 2.49 | iomcworld.com |

| Mannich Base Derivative (Compound 20) | PfK1 (Chloroquine-Resistant) | 2.48 | iomcworld.com |

| (R)-emoxyzine-7 | F32-ART (Artemisinin-Resistant) | 1.0 | rsc.org |

| Emodin-PA-6 | F32-ART (Artemisinin-Resistant) | 1.2 | rsc.org |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) Studies on Anti-Malarial Emodin Derivatives

Structure-activity relationship (SAR) studies have been crucial in guiding the chemical modification of the emodin scaffold to enhance its anti-malarial efficacy. These studies reveal that the type and position of chemical substituents on the anthraquinone nucleus significantly influence the compound's activity.

Key findings from SAR analyses include:

Alkylation: C-alkylation of the emodin structure, particularly through the introduction of Mannich bases, was found to substantially improve anti-malarial activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. iomcworld.com In contrast, O-alkylation was observed to improve activity only against the sensitive Pf3D7 strain. iomcworld.com

Esterification: In studies involving the related compound aloe-emodin (B1665711), esterification of the primary hydroxyl group with various carboxylic acids was shown to increase antiplasmodial activity. nih.gov This suggests that modifying the hydroxyl groups of emodin, such as through the acetylation that forms this compound, is a viable strategy for altering biological activity, even if it did not produce the most potent compounds in one study. iomcworld.com

Hybridization: The development of hybrid molecules, where emodin is linked to other pharmacophores like polyamines or diphenylmethylpiperazine moieties, can lead to a significant increase in potency. rsc.org The length and nature of the linker between the two pharmacophores also play a critical role in optimizing activity. rsc.org

Target Interaction: Emodin has been identified as an inhibitor of FIKK kinase, a protein kinase found exclusively in Apicomplexan parasites like Plasmodium vivax. rsc.org This provides a potential molecular target, and SAR studies can be guided by optimizing the interaction of derivatives with this enzyme, aiming to increase specificity and potency while minimizing effects on host kinases. rsc.org

Antiviral Applications of this compound-Related Derivatives

Emodin and its derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication and infectivity of numerous viruses. nih.govfrontiersin.org Research has explored their potential against herpes simplex viruses (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), influenza A virus, and various coronaviruses, including SARS-CoV and HCoV-NL63. nih.govnih.gov

Inhibition of Viral Replication Cycle Stages

Derivatives of emodin can interfere with several stages of the viral life cycle, from entry into the host cell to the release of new virions.

Viral Entry: Emodin has been shown to block the interaction between the SARS-coronavirus spike (S) protein and its cellular receptor, angiotensin-converting enzyme 2 (ACE2), a critical step for viral entry. rsc.orgnih.govmedchemexpress.com

Replication and Assembly: For the hepatitis B virus (HBV), molecular docking studies suggest that emodin derivatives can inhibit the proper orientation of capsid assembly by core proteins, thereby disrupting viral replication. nih.gov In the case of Epstein-Barr virus (EBV), emodin inhibits the expression of essential lytic proteins (Zta, Rta, EAD), which effectively blocks the production of new virus particles. nih.gov

Viral Release: Research on coronaviruses has indicated that emodin can inhibit the virus's 3a ion channel, a transmembrane protein that is important for the release of new virions from an infected cell. rsc.orgnih.gov

The antiviral potency can be significantly enhanced through chemical modification. Halogenation of the emodin core has proven to be a particularly effective strategy. One study found that an iodinated emodin analogue, E_3I, exhibited anti-HCoV-NL63 activity that was comparable to the established antiviral drug remdesivir. nih.govontosight.ai Similarly, a hybrid molecule named (R)-emoxyzine-2 was developed that inhibited SARS-CoV-2 replication with a half-maximal effective concentration (EC₅₀) of 1.9 µM, a value in the same range as that of remdesivir. rsc.org

| Virus | Derivative Type | Mechanism of Action | Reference |

| SARS-CoV | Emodin | Blocks S-protein binding to ACE2 receptor | rsc.orgmedchemexpress.com |

| Coronaviruses | Emodin | Inhibits 3a ion channel, blocking viral release | rsc.orgnih.gov |

| Hepatitis B Virus (HBV) | Emodin Derivatives | Inhibits capsid assembly | nih.gov |

| Epstein-Barr Virus (EBV) | Emodin | Inhibits expression of lytic proteins | nih.gov |

| HCoV-NL63 | Iodinated Emodin Analogue (E_3I) | Viral Inhibition (mechanism under study) | ontosight.ai |

| SARS-CoV-2 | (R)-emoxyzine-2 | Inhibition of viral RNA replication | rsc.org |

Immunomodulatory Effects in Viral Infections

A key aspect of the antiviral action of emodin-related compounds is their ability to modulate the host's immune response. Viral infections often trigger an intense inflammatory reaction, or "cytokine storm," which can cause significant tissue damage. Emodin derivatives can help mitigate this by exerting immunomodulatory and anti-inflammatory effects.

Research has shown that emodin can suppress the inflammatory cascade initiated by a viral infection. nih.gov This is achieved in part by reducing the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov By curbing this excessive inflammation, these compounds may help reduce the severity of tissue damage, such as acute lung injury, that is often associated with severe viral respiratory diseases. rsc.org This dual action of directly inhibiting the virus and controlling the host's inflammatory response makes emodin derivatives attractive candidates for further antiviral drug development. rsc.orgresearchgate.net

Anti-Inflammatory and Immunomodulatory Activities of this compound-Derived Compounds

Beyond their specific application in viral infections, emodin and its derivatives, including those related to this compound, possess broad anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netnih.gov These activities are attributed to their ability to interfere with key signaling pathways and mediators involved in the inflammatory process.

The anti-inflammatory mechanisms of emodin derivatives are multifaceted. For instance, aloe-emodin, a closely related anthraquinone, has been shown to inhibit the production of inducible nitric oxide (iNO) and prostaglandin (B15479496) E₂, two key mediators of inflammation. nih.gov Further studies have explored synthetic derivatives, such as 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (AEC), a derivative of aloe-emodin, which demonstrated significant reduction of carrageenan-induced paw edema in rodent models. nih.gov

More recently, a novel aloe-emodin derivative (AED) was synthesized and found to attenuate pyroptosis—a highly inflammatory form of programmed cell death—in the context of diabetic cardiomyopathy. mdpi.com This effect was achieved by targeting the NLRP3 inflammasome, a key protein complex that triggers inflammatory responses, leading to a downregulation of inflammatory protein levels. mdpi.com

Furthermore, emodin derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). tandfonline.com The immunomodulatory effects also include the ability to suppress cytokine production and modulate the activity of immune cells, highlighting their potential in managing autoimmune and chronic inflammatory conditions. rsc.orgnih.gov

Regulation of Inflammatory Mediators

Emodin and its related anthraquinone derivatives have demonstrated significant capabilities in modulating inflammatory responses by targeting key inflammatory mediators. Research indicates that these compounds can effectively suppress the production of pro-inflammatory cytokines and inhibit the activity of enzymes that play a crucial role in the inflammatory cascade.

Studies have shown that emodin can attenuate the release of pivotal pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govcjnmcpu.comnih.gov The mechanism behind this regulation often involves the blockade of critical signaling pathways. For instance, emodin has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of many inflammatory genes. nih.govnih.govlongdom.org This inhibition is achieved by preventing the degradation of IκBα, an endogenous inhibitor of NF-κB. nih.gov Similarly, aloe-emodin, an isomer of emodin, also exhibits anti-inflammatory properties by suppressing the NF-κB pathway. longdom.org

The regulatory effects of these compounds extend to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical route in inflammatory processes. nih.govlongdom.org Emodin has been observed to dose-dependently reduce the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAP kinase, and c-Jun-N-terminal kinase (JNK). nih.gov

Furthermore, emodin-derived compounds influence the expression of pro-inflammatory enzymes. Emodin has been reported to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes responsible for the synthesis of inflammatory mediators. nih.govlongdom.org Aloe-emodin also contributes to the reduction of nitric oxide (NO) production by inhibiting the transcription and expression of the iNOS gene. longdom.org

The table below summarizes the effects of emodin and its derivatives on various inflammatory mediators.

| Compound | Mediator | Effect | Signaling Pathway Affected |

| Emodin | TNF-α | Inhibition | NF-κB, MAPKs |

| IL-6 | Inhibition | NF-κB, MAPKs | |

| IL-1β | Inhibition | NF-κB, MAPKs | |

| iNOS | Inhibition | NF-κB | |

| COX-2 | Inhibition | - | |

| Aloe-emodin | IL-1β | Suppression | NF-κB |

| IL-6 | Suppression | NF-κB | |

| iNOS | Inhibition | NF-κB |

Impact on Immune Cell Functions

The pharmacological activities of emodin and its derivatives extend to the modulation of various immune cell functions, which are integral to the initiation and resolution of inflammation. These compounds have been shown to influence the behavior of macrophages, dendritic cells, and T lymphocytes.

Emodin has a notable impact on macrophages, which are key players in the immune response. It can bidirectionally modulate macrophage polarization, a process where macrophages differentiate into distinct functional phenotypes, such as the pro-inflammatory M1 type or the anti-inflammatory M2 type. nih.govnih.gov Studies show that emodin can suppress the excessive response of macrophages to both M1 and M2 stimuli, thereby helping to restore macrophage homeostasis. nih.govnih.gov It achieves this by inhibiting distinct signaling pathways: the NF-κB/IRF5/STAT1 pathway for M1 polarization and the IRF4/STAT6 pathway for M2 polarization. nih.gov In models of colitis-associated tumorigenesis, emodin reduced the recruitment of inflammatory macrophages (CD11b+ and F4/80+) and lowered the ratio of M2 to M1 macrophages in the tissue microenvironment. nih.govnih.gov

The function of dendritic cells (DCs), potent antigen-presenting cells that bridge innate and adaptive immunity, is also affected by emodin. Research has demonstrated that emodin can inhibit the differentiation and maturation of myeloid DCs. nih.gov This, in turn, leads to a decreased capacity of DCs to stimulate the proliferation of T-lymphocytes, a critical step in mounting an adaptive immune response. nih.gov

The table below provides a summary of the observed effects of emodin on different immune cell types.

| Immune Cell | Effect of Emodin | Mechanism/Outcome |

| Macrophages | Modulates polarization (suppresses excessive M1 and M2 activation) | Inhibits NF-κB/IRF5/STAT1 (M1) and IRF4/STAT6 (M2) signaling; restores homeostasis. nih.gov |

| Reduces recruitment of inflammatory macrophages. | Decreases infiltration of CD11b+ and F4/80+ cells. nih.gov | |

| Inhibits phagocytosis and migration of activated macrophages. | Modulates key functions of activated immune cells. nih.gov | |

| Dendritic Cells (DCs) | Inhibits differentiation and maturation. | Reduces expression of maturation markers (CD80, CD83). nih.gov |

| Decreases T-lymphocyte stimulation. | Results in reduced T-cell proliferation. nih.gov | |

| T-Lymphocytes | Increases the number of regulatory T cells (Tregs). | Promotes an immunosuppressive phenotype. nih.gov |

Structure Activity Relationship Sar Studies of Emodin Triacetate Derivatives

Influence of Acetyl Groups on Biological Activity

The acetylation of emodin (B1671224) to form emodin triacetate serves as a key modification that influences its biological profile. The presence of acetyl groups can alter the molecule's polarity, solubility, and ability to interact with biological targets.

One study investigated the cytotoxic effects of 3-acetyl emodin against HepG2 cancer cells. It was found that modifying the hydroxyl group at the C3 position with an acetyl group increased the cytotoxic effect when compared to the parent emodin molecule. researchgate.net The half-maximal cytotoxic concentrations (CC50) were determined to be 0.54 mM for emodin and 0.42 mM for 3-acetyl emodin, indicating that the acetylated derivative is more potent. researchgate.net This suggests that the addition of an acetyl group at this specific position can enhance the anticancer activity. researchgate.net

In the context of developing anti-proliferative agents, the introduction of a hydroxyethyl (B10761427) group at the 3-position of emodin, a modification related to acetylation, resulted in reduced activity against HepG2 and MCF-7 cancer cell lines compared to emodin itself. mdpi.com This highlights that not all modifications at the hydroxyl positions lead to improved activity and that the nature of the substituent is critical.

The synthesis of emodin-polyamine conjugates involved the use of 1,3,8-triacetylemodin as a starting material. rsc.org While this study focused on the final conjugates, the use of the triacetylated form underscores its importance as a key intermediate in the synthesis of more complex derivatives, where the acetyl groups serve as protecting groups that can be later removed or modified.

Role of Specific Substituents and their Positions in this compound Derivatives

The biological activity of emodin derivatives is highly dependent on the nature and position of various substituents on the anthraquinone (B42736) core.

Halogenation: The introduction of halogen atoms, particularly iodine, has been shown to significantly enhance the antibacterial activity of emodin derivatives. nih.gov A study revealed that novel haloemodins, such as 2,4-diiodoemodin (HEI2), exhibited potent antibacterial effects against Gram-positive bacteria, including drug-resistant strains like MRSA, with at least 50 times more efficiency than emodin. nih.gov This enhanced activity is attributed to an increased permeability of the bacterial plasma membrane to potassium ions. nih.gov Similarly, halogenation at the 2- and 4-positions was found to enhance the inhibitory activity of emodin derivatives against ATP-citrate lyase (ACL), a key enzyme in cancer metabolism. researchgate.netnih.gov

Alkylation and Arylation: Structure-activity relationship studies on emodin derivatives have indicated that C-alkylation improves antimalarial activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfK1) strains of P. falciparum. iomcworld.com In contrast, O-alkylation was found to only improve activity in the Pf3D7 strain. iomcworld.com The introduction of an alkylating center into emodin derivatives can make them effective against cancer cell lines. nih.gov However, there isn't a direct correlation between the chemical reactivity of the alkylating agent and its toxic effects. nih.gov Furthermore, the addition of aryl amino acid groups to emodin has been shown to enhance its anti-proliferative activity against cancer cell lines to varying degrees. mdpi.com

Hydroxylation: The position of hydroxyl groups plays a crucial role in the biological activity of emodin derivatives. In silico molecular docking simulations have shown that hydroxyl groups at C2, C4, and C5 interact with key residues in monoamine oxidase (MAO) and vasopressin V1A receptors, which is consistent with their observed in vitro effects. acs.orgnih.gov Specifically, 4-hydroxyemodin and 5-hydroxyemodin (B13141310) were potent inhibitors of human MAO, while 2-hydroxyemodin (B1248385) and 5-hydroxyemodin were effective antagonists of the V1A receptor. acs.orgnih.gov

Other Substituents: The addition of a large conjugative system to emodin derivatives does not necessarily enhance their anticancer activities. nih.gov In the development of aloe-emodin-coumarin hybrids, the size and steric properties of substituents were found to have a remarkable effect on their antiproliferative activity. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of emodin derivatives:

| Substituent | Position(s) | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Acetyl | C3 | Increased cytotoxic effect on HepG2 cells | researchgate.net |

| Acetyl | C1, C8 | Similar or slightly decreased antiproliferative activity in aloe-emodin-coumarin hybrids | mdpi.com |

| Hydroxyethyl | C3 | Reduced anti-proliferative activity | mdpi.com |

| Iodine | C2, C4 | Significantly enhanced antibacterial activity | nih.gov |

| Halogens | C2, C4 | Enhanced inhibitory activity against ATP-citrate lyase | researchgate.netnih.gov |

| C-Alkylation | - | Improved antimalarial activity | iomcworld.com |

| O-Alkylation | - | Improved antimalarial activity against specific strains | iomcworld.com |

| Aryl Amino Acid | - | Enhanced anti-proliferative activity | mdpi.com |

| Hydroxyl | C2, C4, C5 | Interaction with MAO and vasopressin V1A receptors | acs.orgnih.gov |

Computational Approaches in SAR Elucidation for this compound Derivatives

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound derivatives.

Molecular Docking: Molecular docking simulations have been employed to gain insights into the binding interactions between emodin derivatives and their biological targets. For instance, docking studies revealed that the hydroxyl groups at C2, C4, and C5 of emodin derivatives interact with key residues of human monoamine oxidases (hMAO-A and hMAO-B). acs.org This computational finding corroborates the in vitro experimental results, which showed that small changes in the position of a hydroxyl group affected the potency and selectivity of hMAO inhibition. acs.org Similarly, docking simulations of emodin derivatives into the active site of the V1A receptor helped to elucidate the antagonist mechanism of active compounds. acs.orgnih.gov

In the context of anticancer activity, molecular docking has been used to evaluate emodin derivatives as inhibitors of enzymes like N-Acetyltransferase 2 (NAT2), Cyclooxygenase 2 (COX2), and Topoisomerase 1 (TOP1). scirp.org These studies suggested that specific derivatives could be potent inhibitors of NAT2 and TOP1. scirp.org Furthermore, computational modeling of ATP-citrate lyase (ACL) inhibitors based on the emodin scaffold indicated that these inhibitors occupy an allosteric binding site, thereby blocking the entrance of the substrate. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This approach has been successfully applied to various classes of compounds to predict their activity and guide the design of new, more potent molecules. ijpsnonline.comresearchgate.net Although specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are highly relevant to the SAR of emodin derivatives. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR models can help to identify the key structural features that govern the efficacy of these compounds. nih.govijpsnonline.com For example, a 2D-QSAR model for quinoline-amino-piperidine derivatives successfully explained 85.07% of the total variance in the training set and had a predictive capacity of 83.64%. ijpsnonline.com Such models can provide valuable information for the rational design of novel this compound derivatives with improved therapeutic properties. ijpsnonline.comresearchgate.net

Preclinical Evaluation and Translational Aspects of Emodin Triacetate Derivatives

In Vitro Studies on Emodin (B1671224) Triacetate Derivatives in Various Biological Models

The preclinical assessment of emodin derivatives often begins with in vitro studies to determine their efficacy and mechanism of action at a cellular level. Various derivatives have been synthesized and tested against different biological models, primarily focusing on their anti-proliferative and antiviral activities.

Modification of emodin's structure is a key strategy to improve its pharmacological profile. For instance, the introduction of amino acid moieties has been explored to enhance water solubility and anti-cancer activity. nih.gov A series of novel emodin derivatives linked with various amino acids were synthesized and evaluated for their anti-proliferative activities against human hepatic carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. nih.gov Compared to the parent compound emodin, which showed weak inhibitory activity, certain amino acid-conjugated derivatives exhibited significantly improved potency. nih.gov

Similarly, other structural modifications have been investigated. One study reported the synthesis of emodin derivatives by introducing a hydroxyethyl (B10761427) group at the 3-position, although this particular modification led to reduced activity compared to emodin. nih.gov In another approach, emodin triacetate was used as a starting material for further chemical transformation. It was oxidized to create an acid functionality, which is a common strategy for creating new derivatives for biological screening. iomcworld.com

The anti-proliferative effects of these derivatives are often evaluated using assays that measure cell viability. The results are typically presented as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Table 1: In Vitro Anti-proliferative Activity of Emodin and its Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Emodin | HepG2 | 43.87 ± 1.28 | nih.gov |

| Emodin | MCF-7 | 52.72 ± 2.22 | nih.gov |

| Compound 7a (Emodin-amino acid conjugate) | HepG2 | 11.23 ± 0.25 | nih.gov |

| Compound 7a (Emodin-amino acid conjugate) | MCF-7 | 13.44 ± 0.54 | nih.gov |

| Emodin | Pf3D7 (Malaria) | 16.2 | iomcworld.com |

| Emodin | PfK1 (Malaria) | 37 | iomcworld.com |

| Derivative 17 (Mannich base) | PfK1 (Malaria) | 2.28 | iomcworld.com |

| Derivative 18 (Mannich base) | PfK1 (Malaria) | 2.49 | iomcworld.com |

| Derivative 20 (Mannich base) | PfK1 (Malaria) | 2.48 | iomcworld.com |

| This compound (Derivative 23) | PfK1 (Malaria) | 19.09 | iomcworld.com |

Beyond cancer, emodin derivatives have been tested for other therapeutic applications. Studies on hybrid molecules combining emodin with other pharmacophores have been conducted to evaluate their activity against viruses like SARS-CoV-2. rsc.org While some derivatives showed limited antiviral efficacy, these studies highlight the ongoing effort to broaden the therapeutic scope of emodin-based compounds. rsc.org For example, halogenation of emodin was found to improve its activity against human coronavirus NL63. researchgate.net

In Vivo Animal Model Investigations of this compound-Derived Compounds

Following promising in vitro results, the evaluation of emodin derivatives progresses to in vivo animal models to assess their efficacy and behavior in a whole-organism system. These studies are crucial for understanding the therapeutic potential of these compounds in a more complex biological environment. pharmaron.com

In one study, the anti-tumorigenic effects of emodin and an in-silico homologue, BTB14431, were evaluated in a rat model of vascularized colonic cancer. nih.gov CC-531 colon cancer cells were implanted in rats, which were then treated with the compounds. The results demonstrated that intravenous treatment with emodin led to a significant reduction in total tumor weight. nih.gov This study supports the potential of emodin and its related compounds as anti-cancer agents. nih.gov

Another area of in vivo investigation is infectious diseases. The antiviral activity of emodin has been explored in a mouse model of Coxsackievirus B₄ (CVB₄) infection. nih.gov Mice treated orally with emodin showed a dose-dependent increase in survival rate and body weight, along with significantly decreased viral titers in the myocardium. nih.gov These findings suggest that emodin could be a potential therapeutic agent for CVB₄ infection. nih.gov

The development of animal models for various diseases, including cancer and neurological disorders, is essential for the preclinical testing of new compounds like emodin derivatives. pharmaron.comresearchgate.net These models allow researchers to investigate efficacy, optimal dosing, and potential therapeutic applications before considering human trials. pharmaron.comnih.gov

Table 2: Summary of In Vivo Studies on Emodin and its Derivatives

| Compound | Animal Model | Disease | Key Findings | Reference |

|---|---|---|---|---|

| Emodin | WAG/Rij rats | Colon Cancer | Significant reduction in total tumor weight with intravenous administration. | nih.gov |

| BTB14431 (Emodin homologue) | WAG/Rij rats | Colon Cancer | Significant tumor weight reduction at low doses. | nih.gov |

| Emodin | Mice | Coxsackievirus B₄ Infection | Dose-dependent increase in survival rate and body weight; decreased myocardial virus titers. | nih.gov |

Strategies to Address Bioavailability Challenges of Emodin Derivatives

A significant hurdle in the clinical development of emodin and its derivatives is their poor bioavailability, which is largely attributed to low water solubility and extensive pre-systemic metabolism. nih.govresearchgate.netfrontiersin.org Consequently, a variety of strategies are being employed to overcome these challenges.

Chemical modification of the emodin structure is a primary approach. researchgate.net Synthesizing derivatives by introducing hydrophilic groups is one method to improve water solubility. researchgate.net For example, the conjugation of emodin with amino acids has been shown to improve not only water-solubility but also pharmacological potency. nih.gov Another innovative approach involves integrating emodin with 18β-glycyrrhetinic acid, which has been shown to enhance bioavailability. researchgate.netfrontiersin.org The creation of quaternary ammonium (B1175870) salt derivatives is another strategy that can maintain a positive charge at any pH, potentially leading to improved DNA intercalation and enhanced anti-cancer activity. researchgate.net

Formulation-based strategies are also critical. The development of nanoemulsions is one such method designed to improve the oral utilization of emodin. frontiersin.org These formulations can enhance the absorption of lipophilic drugs. Other mechanisms by which bioavailability can be improved include modulating the permeability of cell membranes and inhibiting efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells. nih.gov Emodin itself has been identified as an inhibitor of P-gp, which could be a beneficial property for a therapeutic agent. nih.gov

These strategies aim to ensure that a greater proportion of the administered compound reaches the systemic circulation and its target site, thereby enhancing therapeutic efficacy. frontiersin.orgnih.gov

Future Directions in Clinical Translation of this compound-Based Therapeutics

The translation of this compound and other derivatives from preclinical models to clinical therapeutics faces several challenges but also holds considerable promise. Future research will need to focus on several key areas to realize this potential.

A primary direction is the continued development of novel derivatives with optimized properties. This involves synthesizing compounds with improved bioavailability, enhanced target specificity, and greater potency. researchgate.net The concept of creating multi-target-directed ligands is particularly promising. For instance, emodin derivatives have been identified that can inhibit monoamine oxidase (MAO) and also act as antagonists for the vasopressin V₁A receptor, suggesting potential applications in neurodegenerative diseases. acs.org

Further preclinical studies are essential to build a robust data foundation for clinical trials. This includes more extensive in vivo studies in relevant animal models to confirm efficacy and to understand the pharmacokinetic and pharmacodynamic profiles of lead compounds. researchgate.net For conditions like Alzheimer's disease, while preclinical data on emodin is accumulating, clinical trials in human subjects are a necessary next step to validate these findings. acs.org

Ultimately, the goal is to initiate well-designed clinical trials. Before this can happen, robust data from preclinical studies must reliably predict the compound's behavior in humans. oncotarget.com The journey from a promising preclinical compound to an approved therapeutic is long, but the diverse pharmacological activities of emodin derivatives provide a strong rationale for continued investigation. nih.gov

常见问题

Basic Research Question

- Data Standards : Follow ADaM (Analysis Data Model) for pharmacokinetic parameters (e.g., , AUC). Include metadata on animal models (strain, dosing regimen) and analytical methods (LC-MS/MS settings) .

- Repositories : Deposit datasets in public repositories (e.g., Zenodo) with CC-BY licenses. Link datasets to publications via DOIs .

Advanced Research Question

- Inter-lab Variability : Use standardized protocols (e.g., FDA Bioanalytical Method Validation) for cross-lab validation.

- Data Contradictions : Apply mixed-effects models to account for batch effects or inter-individual variability in preclinical models .

What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Advanced Research Question

- Nonlinear Modeling : Fit dose-response data to sigmoidal curves (Hill equation) to estimate efficacy () and potency (EC).

- Outlier Handling : Use Grubbs’ test for outliers; justify exclusion criteria.

- Multivariate Analysis : For multi-organ toxicity studies, apply PCA (Principal Component Analysis) to identify correlated toxicity markers (e.g., liver enzymes vs. renal biomarkers) .

How can researchers validate this compound’s mechanism of action across different biological models?

Advanced Research Question

- Cross-Model Validation : Compare results in cell-free systems (e.g., kinase inhibition assays), primary cells, and transgenic animal models.

- Omics Integration : Use RNA-seq to identify conserved pathway perturbations (e.g., MAPK/ERK) across models. Validate key targets via CRISPR knockout or pharmacological inhibitors .

- Negative Controls : Include emodin (parent compound) to distinguish triacetate-specific effects .

What are the best practices for incorporating secondary data (e.g., public databases) into this compound research?

Basic Research Question

- Data Extraction : Use platforms like PubChem or ChEMBL to retrieve physicochemical properties (logP, solubility) and bioactivity data.

- Critical Appraisal : Assess data quality via peer-reviewed sources; avoid non-peer-reviewed databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。